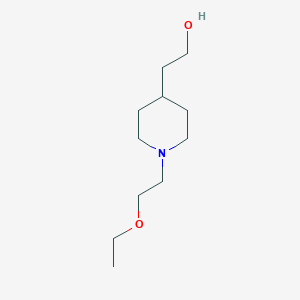

2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol

Vue d'ensemble

Description

2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol, commonly referred to as ‘2-EEPE’, is a versatile organic compound with a variety of applications in scientific research and laboratory experiments. It is a colorless, water-soluble liquid with a pungent odor, and is classified as an alkyl ether. 2-EEPE is known for its high solubility in water and other solvents, and its low volatility. This makes it an ideal compound for a variety of applications, including in pharmaceuticals and in the synthesis of other compounds.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol, as part of the piperidine family, is involved in various chemical reactions, including nucleophilic aromatic substitution. In a study by Pietra and Vitali (1972), the reaction of piperidine with nitroaromatic compounds was explored, demonstrating its role in synthesizing nitro-substituted piperidines. This process involves an addition-elimination mechanism, highlighting the chemical reactivity of piperidine derivatives in producing compounds with potential applications in medicinal chemistry and material science (Pietra & Vitali, 1972).

Pharmacological Properties

The piperidine moiety is a common structural feature in many pharmacologically active compounds. For instance, bilastine, an antihistamine with a piperidine core, showcases the importance of piperidine derivatives in developing therapeutic agents. The review by Sharma et al. (2021) on bilastine covers its chemistry, pharmacokinetics, and pharmacodynamics, providing insight into how modifications in the piperidine structure can influence the drug's properties and efficacy (Sharma et al., 2021).

Material Science and Environmental Applications

In material science and environmental applications, piperidine derivatives are explored for their potential in biodegradation processes and as components in advanced materials. For example, the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater, as reviewed by Thornton et al. (2020), involves microbial degradation processes where piperidine-based compounds could play a role in the bioremediation strategies (Thornton et al., 2020).

Advanced Synthetic Methods

Piperidine derivatives are also central to the development of advanced synthetic methods for complex organic molecules. Griggs et al. (2018) reviewed the synthesis of spiropiperidines, a class of compounds that have gained attention in drug discovery for their unique three-dimensional structures. This review discusses various strategies for constructing spiropiperidines, indicating the versatility of piperidine derivatives in synthetic organic chemistry (Griggs et al., 2018).

Mécanisme D'action

Target of Action

It is structurally related to bilastine , a non-sedating H1-antihistamine . Therefore, it may potentially interact with histamine receptors, specifically the H1 receptor, which plays a crucial role in allergic reactions.

Mode of Action

As a potential H1-antihistamine, 2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol would likely act as an inverse agonist at the H1 receptor . This means it may bind to the H1 receptor and stabilize it in an inactive conformation, preventing histamine from binding and initiating an allergic response.

Pharmacokinetics

Considering its structural similarity to bilastine , it might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and the target site.

Propriétés

IUPAC Name |

2-[1-(2-ethoxyethyl)piperidin-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-2-14-10-8-12-6-3-11(4-7-12)5-9-13/h11,13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZMXFFNOSCQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1CCC(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Hydroxy-8-azabicyclo[3.2.1]oct-3-yl)methyl]-6-methylpyridazin-3(2H)-one dihydrochloride](/img/structure/B1413390.png)

![5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1413395.png)

![(2S)-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride](/img/structure/B1413398.png)

![Methyl 6-[(4-chlorobutanoyl)amino]nicotinate](/img/structure/B1413401.png)

![3-[(2-Chloro-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413403.png)

![2-Thia-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1413406.png)